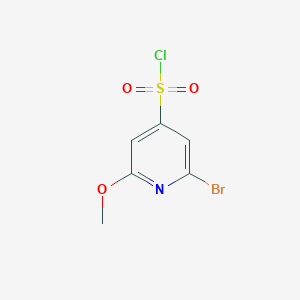
2-Bromo-6-methoxypyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S and a molecular weight of 286.53 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxypyridine-4-sulfonyl chloride typically involves the bromination of 6-methoxypyridine followed by sulfonylation. One common method involves the reaction of 2,6-dibromopyridine with sodium hydroxide in ethanol, followed by the addition of a sulfonyl chloride reagent . The reaction is carried out under reflux conditions for several hours, and the product is isolated by extraction and purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include ethanol, dichloromethane, and toluene.
Major Products Formed
Substituted Pyridines: Products of substitution reactions.
Coupled Products: Products of coupling reactions, such as biaryl compounds.
Scientific Research Applications
2-Bromo-6-methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The bromine atom can be replaced by other groups through substitution reactions, allowing for the synthesis of a wide variety of derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: A similar compound without the sulfonyl chloride group.
6-Methoxypyridine-4-sulfonyl chloride: A similar compound without the bromine atom.
Uniqueness
2-Bromo-6-methoxypyridine-4-sulfonyl chloride is unique due to the presence of both the bromine and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C6H5BrClNO3S |
|---|---|
Molecular Weight |
286.53 g/mol |
IUPAC Name |
2-bromo-6-methoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3 |
InChI Key |
FQYLONGMLNEOBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[(2,6-dimethylanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B14864266.png)
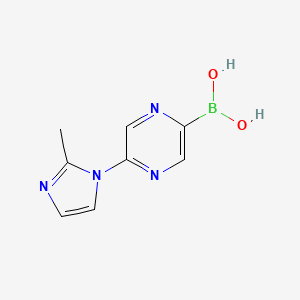
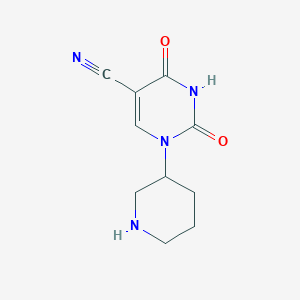

![5,6'-Dichloro-[2,3']bipyridine](/img/structure/B14864285.png)
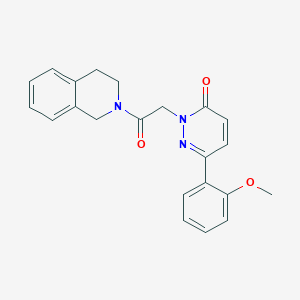
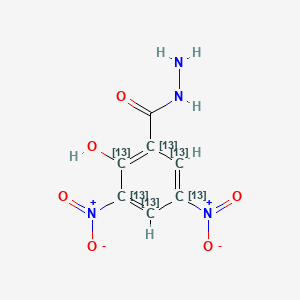

![9-Hydroxy-6-azaspiro[4.5]decan-7-one](/img/structure/B14864324.png)



![O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14864351.png)
![(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14864355.png)
